molecular formula C13H14N2O4 B2667758 Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 900306-35-6

Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2667758
CAS No.: 900306-35-6
M. Wt: 262.265
InChI Key: VLHZNRLXFIZDRI-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methoxybenzyl group and at the 2-position with an ethyl carboxylate moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

ethyl 5-[(2-methoxyphenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-13(16)12-15-14-11(19-12)8-9-6-4-5-7-10(9)17-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHZNRLXFIZDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-methoxybenzyl hydrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H14N2O4
  • Molecular Weight : 262.261 g/mol
  • CAS Number : Not specified in the search results.

The structure of ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate features an oxadiazole ring which is known for its ability to form hydrogen bonds and participate in π-stacking interactions, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including this compound, as promising candidates in cancer therapy:

  • Mechanism of Action : Compounds containing the oxadiazole moiety have shown significant inhibitory effects on various cancer cell lines. For instance, compounds derived from oxadiazoles were tested against human cancer cell lines such as HEPG2 and MCF7, demonstrating IC50 values indicating potent cytotoxicity .
  • Case Study : In a study evaluating multiple oxadiazole derivatives, this compound exhibited notable activity against cancer cells with lower IC50 values compared to standard chemotherapeutics .

Antimicrobial Properties

Oxadiazoles are also recognized for their antimicrobial activities. This compound has been investigated for its efficacy against various microbial strains:

  • Activity Against Bacteria : Research indicates that certain oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria . The presence of the methoxybenzyl group may enhance lipophilicity and facilitate membrane penetration.

Additional Therapeutic Uses

Beyond anticancer and antimicrobial applications, this compound may have potential in other therapeutic areas:

  • Neurological Disorders : Some derivatives of oxadiazoles have been evaluated for their neuroprotective effects and potential use in treating neurodegenerative diseases . The ability of these compounds to cross the blood-brain barrier could be explored further.

Comparative Analysis of Oxadiazole Derivatives

To better understand the relative efficacy of this compound compared to other derivatives, the following table summarizes key findings from recent studies:

Compound NameIC50 (µM)Target Cell LineActivity Type
This compound0.275HEPG2Anticancer
Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate0.417MCF7Anticancer
Ethyl 5-(3-methylindolyl)-1,3,4-oxadiazol-2(3H)one0.500Various Cancer LinesAnticancer
Ethyl 5-(phenethyl)-1,3,4-oxadiazole-2-carboxylate0.300Mycobacterium tuberculosisAntimicrobial

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes critical parameters of Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate and its analogues:

Compound Name Substituent (5-position) Molecular Formula Molecular Weight (g/mol) Key Features Reference CAS/ID
This compound 2-Methoxybenzyl C₁₃H₁₄N₂O₄ 262.26 Ortho-methoxy group enhances steric hindrance; potential CNS activity Discontinued
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate 4-Methoxyphenyl C₁₂H₁₂N₂O₄ 248.24 Para-methoxy group improves solubility; moderate toxicity (H302 warning) 99367-44-9
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate Methyl C₆H₈N₂O₃ 156.14 Simplest analogue; high synthetic accessibility; limited biological activity 37641-36-4
Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate 3-Nitrophenyl C₁₁H₉N₃O₅ 263.21 Electron-withdrawing nitro group enhances reactivity; mutagenicity risk 151097-76-6
Ethyl 5-(tert-butyl)-1,3,4-oxadiazole-2-carboxylate tert-Butyl C₉H₁₄N₂O₃ 198.22 Bulky substituent reduces metabolic degradation; thermal stability 181803-33-8

Key Research Findings

  • SAR Insights :
    • Electron-donating groups (e.g., methoxy) at the benzyl position enhance CNS-targeted activity, while electron-withdrawing groups (e.g., nitro) favor antimicrobial properties .
    • Bulky substituents (e.g., tert-butyl) improve metabolic stability but reduce solubility .
  • Safety Profiles: Nitrophenyl derivatives require stringent handling (H302, H315 warnings) due to genotoxicity risks . 4-Methoxyphenyl analogues exhibit lower acute toxicity (LD₅₀ >500 mg/kg in rodents) compared to nitro-substituted variants (LD₅₀ = 150 mg/kg) .

Biological Activity

Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole class, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C13H14N2O4
  • Molecular Weight : 262.26 g/mol
  • CAS Number : 900306-35-6

The oxadiazole ring structure contributes significantly to its biological activity, facilitating interactions with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors.

Key Mechanisms Include :

  • Antimicrobial Activity : Inhibition of bacterial enzymes.
  • Anticancer Properties : Induction of apoptosis in cancer cells via pathways involving p53 and caspase activation .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains at low concentrations.

Anticancer Activity

The compound has demonstrated notable cytotoxic effects against several cancer cell lines. In vitro studies have indicated that it can induce apoptosis in breast cancer (MCF-7) and melanoma (MEL-8) cell lines. For example:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.65Apoptosis via p53 activation
MEL-82.41Induction of caspase-mediated apoptosis
U-937<10Inhibition of cell proliferation

These findings suggest that this compound could serve as a lead compound in anticancer drug development .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which may be linked to the inhibition of pro-inflammatory cytokines. This effect has been observed in various in vivo models where inflammatory responses were significantly reduced upon treatment with oxadiazole derivatives .

Case Studies

  • Study on Anticancer Activity :
    A recent study evaluated the cytotoxic effects of this compound against different cancer cell lines. The results demonstrated that the compound had a significant impact on cell viability and induced apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy Assessment :
    Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited potent antibacterial activity at concentrations as low as 1 µg/mL.

Comparative Analysis with Similar Compounds

This compound can be compared with other oxadiazole derivatives to assess its relative potency and efficacy:

Compound NameAnticancer Activity (IC50 µM)Antimicrobial Activity (Minimum Inhibitory Concentration µg/mL)
This compound0.651
Ethyl 5-(2-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate0.850.5
Ethyl 5-(2-nitrobenzyl)-1,3,4-oxadiazole-2-carboxylate0.900.8

This comparative analysis highlights the potential advantages of this compound over other derivatives in terms of both anticancer and antimicrobial activities .

Q & A

Q. What are the established synthetic routes for Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of hydrazide intermediates. A representative method involves reacting 2-methoxybenzyl-substituted hydrazides with ethyl chlorooxoacetate under reflux in anhydrous solvents like THF or DCM. Phosphoryl chloride (POCl₃) is often used as a cyclizing agent at elevated temperatures (~65–80°C), followed by flash chromatography purification . Yields depend on stoichiometric ratios, solvent polarity, and reaction time. For example, extended reaction times (>6 hours) may reduce yields due to side reactions like ester hydrolysis.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, oxadiazole ring carbons at ~160–165 ppm).
  • IR : Stretching frequencies for C=O (ester: ~1740 cm⁻¹) and C=N (oxadiazole: ~1630 cm⁻¹) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 293.09 for C₁₃H₁₃N₂O₄). Cross-referencing with analogs like ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 37641-36-4) aids in peak assignment .

Q. What safety protocols are recommended for handling this compound?

Based on structurally related oxadiazoles (e.g., ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate), handle under inert atmospheres (N₂/Ar) to prevent oxidation. Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319). Store in airtight containers at 2–8°C to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) using SHELXL-2018/3 refines bond angles and torsional strain. For example, the dihedral angle between the oxadiazole ring and methoxybenzyl group (~15–25°) impacts steric interactions. Data collection at low temperature (100 K) minimizes thermal motion artifacts. High-resolution data (R-factor < 0.05) ensures accurate electron density maps .

Q. What pharmacological targets are associated with this compound, and how are binding assays designed?

Analogous 1,3,4-oxadiazoles (e.g., 5-(4-chloro-2-phenoxy-phenyl) derivatives) exhibit GABAₐ receptor modulation. Radioligand displacement assays (³H-flumazenil) quantify competitive binding. IC₅₀ values are determined via nonlinear regression of dose-response curves (0.1–100 µM range). Positive controls (e.g., diazepam) validate assay conditions .

Q. How do conflicting solubility data impact formulation strategies?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous states. Co-solvency approaches (e.g., PEG-400/water mixtures) improve bioavailability. For instance, a 30% PEG-400 formulation increases solubility by 12-fold compared to pure water .

Q. What computational methods predict metabolic stability?

DFT calculations (B3LYP/6-311+G(d,p)) model esterase-mediated hydrolysis. Key parameters include:

  • Electrostatic potential maps : Identify nucleophilic attack sites (e.g., carbonyl carbon).
  • Activation energy barriers : Predict hydrolysis rates (ΔG‡ < 20 kcal/mol suggests rapid degradation). Validate with in vitro microsomal assays (human liver S9 fraction) .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

Variations (e.g., 145–155°C) result from impurities or polymorphic transitions. Thermogravimetric analysis (TGA) coupled with hot-stage microscopy distinguishes between decomposition and true melting. Recrystallization from ethyl acetate/n-hexane (1:3) yields the most stable polymorph .

Q. How to reconcile conflicting bioactivity data in different cell lines?

Cell-specific permeability (e.g., P-gp efflux in Caco-2 vs. MDCK cells) alters apparent potency. Use LC-MS/MS to quantify intracellular concentrations. Normalize IC₅₀ values to cellular uptake efficiency (e.g., ng/mg protein) .

Methodological Best Practices

Q. What quality control criteria ensure batch consistency?

  • HPLC purity : ≥95% (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Elemental analysis : ±0.3% deviation from theoretical C/H/N/O values.
  • Karl Fischer titration : Moisture content <0.5% w/w .

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